molecular formula C12H12O3 B2643503 2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one CAS No. 15128-62-8

2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one

Cat. No.: B2643503
CAS No.: 15128-62-8
M. Wt: 204.225
InChI Key: HROJNZXITRNBCB-UHFFFAOYSA-N
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Description

2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one is a complex organic compound with a unique structure that includes a naphthalene ring fused with a dioxin ring

Preparation Methods

The synthesis of 2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its reactivity and properties.

    Reduction: This reaction can remove oxygen-containing functional groups, leading to a more reduced form of the compound.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Properties

IUPAC Name

3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10-3-1-2-8-6-11-12(7-9(8)10)15-5-4-14-11/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROJNZXITRNBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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